molecular formula C35H24O6 B589580 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one CAS No. 1391054-52-6

7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one

Cat. No.: B589580
CAS No.: 1391054-52-6
M. Wt: 540.571
InChI Key: KVJGSZHIKBPNQM-UHFFFAOYSA-N
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Description

7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with benzaldehyde derivatives under acidic conditions to form the benzodioxole ring.

    Coupling with Benzopyran: The benzodioxole intermediate is then coupled with a benzopyran derivative through a series of condensation reactions, often using catalysts such as Lewis acids.

    Benzyloxy Protection: The hydroxyl group on the benzopyran ring is protected using benzyl chloride in the presence of a base like sodium hydride.

    Final Assembly: The protected intermediate is then subjected to further reactions to introduce the diphenyl groups and finalize the structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the benzopyran ring can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form various hydrogenated derivatives, potentially altering its biological activity.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Hydrogenated benzopyran derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one has been studied for its potential antioxidant and anti-inflammatory properties. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways suggests it could be useful in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-H-1-benzopyran-4-one: Lacks the benzyloxy group, which may affect its reactivity and biological activity.

    7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-H-1-benzopyran-4-one: Lacks the hydroxyl group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of both the benzyloxy and hydroxyl groups in 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-phenylmethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H24O6/c36-28-19-27(38-22-23-10-4-1-5-11-23)20-33-34(28)29(37)21-31(39-33)24-16-17-30-32(18-24)41-35(40-30,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21,36H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJGSZHIKBPNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC5=C(C=C4)OC(O5)(C6=CC=CC=C6)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123142
Record name 4H-1-Benzopyran-4-one, 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-52-6
Record name 4H-1-Benzopyran-4-one, 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391054-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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